molecular formula C16H17FN4O2S B2647607 N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021026-15-2

N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2647607
CAS No.: 1021026-15-2
M. Wt: 348.4
InChI Key: BGHJHUDJFPXFKQ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a propionamide group and at the 6-position with a thioether-linked 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl moiety.

Properties

IUPAC Name

N-[6-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-3-14(22)19-13-6-7-16(21-20-13)24-9-15(23)18-11-5-4-10(2)12(17)8-11/h4-8H,3,9H2,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHJHUDJFPXFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound, often under basic conditions.

    Attachment of the Fluorinated Aniline Derivative: The final step involves coupling the fluorinated aniline derivative with the thioether-substituted pyridazine, typically using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone and Pyridazine Cores

Key Compounds from (Molecules, 2015):

  • 2d: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one
  • 2e: 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
Property Target Compound 2d 2e
Core Structure Pyridazine Pyrimidinone Pyrimidinone
Substituents 3-Fluoro-4-methylphenyl, propionamide 4-Nitrophenyl, p-tolylamino 3-Nitrophenyl, 4-methoxyphenyl
Molecular Weight (HRMS) Not reported 397.0971 413.0920
Melting Point (°C) Not reported 227.6–228.6 217.1–217.3
Yield (%) Not reported 83.9 79.6

Comparison Insights:

  • The pyridazine core in the target compound may offer distinct electronic properties compared to pyrimidinone derivatives (e.g., altered π-π stacking or hydrogen-bonding interactions).

Thioether-Linked Benzamide Derivatives (, Patent, 2017)

Examples include:

  • 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide
  • N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide
Feature Target Compound Benzamide Derivatives
Core Structure Pyridazine + propionamide Benzamide + heterocyclic thioether
Key Substituents 3-Fluoro-4-methylphenyl Trifluoromethyl, cyano, thiazole, isoxazole
Potential Bioactivity Hypothesized kinase inhibition Cancer, viral infections, thrombosis

Comparison Insights:

  • The target compound’s pyridazine-propionamide scaffold differs from benzamide derivatives, which may alter target selectivity. Benzamides with trifluoromethyl or cyano groups exhibit strong electron-withdrawing effects, whereas the target’s fluoro-methyl group balances electron withdrawal and donation.
  • Thioether linkages are conserved across both classes, suggesting a role in stabilizing sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .

Pyridazine-Based Autotaxin Modulators (, Patent, 2024)

An exemplary compound: 1-(6-(4-(((6-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one

Property Target Compound Autotaxin Modulator
Core Structure Pyridazine Pyridazine + spirocyclic amine
Substituents Propionamide, thioether Trifluoromethyl pyridine, spiropiperidine
Therapeutic Application Not reported Idiopathic lung fibrosis, systemic sclerosis

Comparison Insights:

  • Both compounds share a pyridazine core, but the target’s thioether-propionamide group contrasts with the modulator’s spiropiperidine and trifluoromethyl substituents. This divergence likely influences target specificity (e.g., autotaxin vs. kinases).

Dihydropyridine Derivatives (, Pharmacology Report)

Examples include:

  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
Feature Target Compound AZ331
Core Structure Pyridazine 1,4-Dihydropyridine
Substituents Propionamide, thioether Furyl, methoxyphenyl, cyano
Potential Use Not reported Calcium channel modulation?

Comparison Insights:

  • The 1,4-dihydropyridine core in AZ331 is redox-active and conformationally flexible, unlike the planar pyridazine ring in the target compound. This may limit the target’s utility in calcium channel modulation but enhance stability in oxidative environments .

Data Tables for Quick Reference

Table 1: Physical Properties of Pyrimidinone Analogs ()

Compound Yield (%) m.p. (°C) HRMS (m/z)
2d 83.9 227.6–228.6 397.0971 (calcd)
2e 79.6 217.1–217.3 413.0920 (calcd)

Table 2: Structural Features of Key Analog Classes

Class Core Common Substituents Therapeutic Area
Target Compound Pyridazine Fluoro-methyl, propionamide Hypothesized kinase inhibition
Benzamide Derivatives Benzamide Trifluoromethyl, thiazole Cancer, thrombosis
Autotaxin Modulators Pyridazine Spiropiperidine Fibrotic diseases

Biological Activity

N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C18H15FN4O3SC_{18}H_{15}FN_4O_3S and a molecular weight of approximately 386.4 g/mol. The unique structural features include:

  • Pyridazine ring : Known for its role in various biological activities.
  • Thioether linkage : May enhance interaction with biological targets.
  • Fluorinated phenyl group : Potentially increases lipophilicity and bioavailability.

Biological Activities

Preliminary studies have indicated that this compound exhibits several notable biological activities:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for this compound in oncology.
  • Antimicrobial Properties : The presence of the thioether and pyridazine moieties indicates possible antimicrobial effects, as seen in related compounds.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is a common feature among pyridazine derivatives.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : Utilizing appropriate precursors to create the pyridazine structure.
  • Thioether Formation : Reacting with thiol compounds to introduce the thioether linkage.
  • Amide Bond Formation : Coupling with propionic acid derivatives to form the final amide structure.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

StudyCompoundBiological ActivityFindings
CGP 28238Anti-inflammatoryED50 = 0.05 mg/kg in rat models; low cytotoxicity.
Azo CompoundsTyrosinase InhibitionIC50 values ranged from 1.71 to 4.39 µM; comparable to standard inhibitors.
Thiazole DerivativesAnticancerSignificant activity against various cancer cell lines; structure-dependent efficacy.

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